2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with a similar structure.
2-Aminoquinazoline: Another related compound with potential biological activities.
3-Methylquinazolinone: A derivative with a methyl group at the 3-position.
Uniqueness
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
91810-61-6 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-3-methyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5,9,11H,10H2,1H3 |
InChI Key |
COSHFYCAJREVRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
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